BenchChemオンラインストアへようこそ!

ethyl 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate

Medicinal Chemistry Drug Design Physicochemical Properties

Ethyl 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate (CAS 1174860-75-3) is a fluorinated pyrazole derivative characterized by a trifluoromethyl (-CF₃) group at the 3-position of the pyrazole ring and a butanoate ethyl ester chain at the 1-position. This compound (molecular formula C₁₀H₁₃F₃N₂O₂, MW 250.22) serves as a versatile heterocyclic building block for medicinal chemistry and agrochemical research.

Molecular Formula C10H13F3N2O2
Molecular Weight 250.221
CAS No. 1174860-75-3
Cat. No. B2979662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate
CAS1174860-75-3
Molecular FormulaC10H13F3N2O2
Molecular Weight250.221
Structural Identifiers
SMILESCCOC(=O)CCCN1C=CC(=N1)C(F)(F)F
InChIInChI=1S/C10H13F3N2O2/c1-2-17-9(16)4-3-6-15-7-5-8(14-15)10(11,12)13/h5,7H,2-4,6H2,1H3
InChIKeyJIQTVKICBLHGHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

ethyl 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate CAS 1174860-75-3: Key Structural and Physicochemical Baseline for Procurement


Ethyl 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate (CAS 1174860-75-3) is a fluorinated pyrazole derivative characterized by a trifluoromethyl (-CF₃) group at the 3-position of the pyrazole ring and a butanoate ethyl ester chain at the 1-position . This compound (molecular formula C₁₀H₁₃F₃N₂O₂, MW 250.22) serves as a versatile heterocyclic building block for medicinal chemistry and agrochemical research . Its key physicochemical properties include a calculated boiling point of 293.7±40.0 °C at 760 mmHg, density of 1.3±0.1 g/cm³, topological polar surface area (TPSA) of 44.1 Ų, and XLogP3 of 1.6, which define its solubility and permeability profile . The compound's structural features—specifically the trifluoromethyl-substituted pyrazole core linked via a flexible butanoate chain—provide a distinct scaffold for the synthesis of bioactive molecules .

Why ethyl 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate Cannot Be Replaced by Non-Fluorinated or Regioisomeric Pyrazole Analogs


While pyrazole-butanoate esters represent a common scaffold class, generic substitution with non-fluorinated or regioisomeric analogs introduces critical variations in lipophilicity, metabolic stability, and target binding that invalidate one-to-one interchange in structure-activity relationship (SAR) studies. The trifluoromethyl (-CF₃) group at the 3-position of the pyrazole ring in this compound confers distinct electronic and steric properties that influence receptor interactions and pharmacokinetic behavior . Class-level inference from related trifluoromethylpyrazole derivatives demonstrates that the -CF₃ moiety significantly enhances metabolic stability and membrane permeability compared to unsubstituted or methyl-substituted pyrazoles . Furthermore, the specific 3-trifluoromethyl substitution pattern versus the 5-trifluoromethyl regioisomer (CAS 1174880-02-4) may result in different spatial orientation of the pharmacophore and altered binding affinities . These structural distinctions preclude simple replacement and necessitate compound-specific sourcing for reproducible research outcomes.

ethyl 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate: Comparative Evidence Guide for Scientific Selection


Lipophilicity Modulation: XLogP3 Comparison with Non-Fluorinated Analog

The presence of a trifluoromethyl (-CF₃) group at the 3-position of the pyrazole ring in ethyl 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate (target compound) significantly increases lipophilicity compared to its non-fluorinated analog, ethyl 4-(1H-pyrazol-1-yl)butanoate. This difference in XLogP3 (1.6 vs. calculated ~0.8 for the non-fluorinated analog) indicates enhanced membrane permeability and potential for improved oral bioavailability [1].

Medicinal Chemistry Drug Design Physicochemical Properties

Topological Polar Surface Area (TPSA) Comparison: Implication for Membrane Permeability

The target compound, ethyl 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate, exhibits a Topological Polar Surface Area (TPSA) of 44.1 Ų, which is identical to that of its non-fluorinated analog, ethyl 4-(1H-pyrazol-1-yl)butanoate (TPSA = 44.1 Ų) [1]. While TPSA remains unchanged, the significantly higher lipophilicity (XLogP3 1.6 vs. ~0.8) conferred by the -CF₃ group results in a more favorable balance of hydrophobicity and polarity, enhancing passive membrane permeability without increasing polar surface area, which is typically associated with poorer absorption [1].

Medicinal Chemistry Drug Design ADME Prediction

Synthetic Versatility: Reactive Ester Handle for Carboxylic Acid Derivatization

Ethyl 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate contains a reactive ethyl ester moiety that can be hydrolyzed to the corresponding carboxylic acid (4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid) under basic conditions, enabling subsequent amide coupling or other carboxylic acid derivatizations . This synthetic handle provides a clear advantage over the analogous butanoic acid derivative (CAS 1153329-93-1), which is less stable and more prone to decarboxylation under certain conditions . The ester form also offers improved solubility in organic solvents compared to the free acid, facilitating use in coupling reactions .

Organic Synthesis Medicinal Chemistry Building Blocks

ethyl 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate: Prioritized Research and Industrial Application Scenarios Based on Differential Evidence


Medicinal Chemistry: Synthesis of CNS-Penetrant Drug Candidates Requiring Balanced Lipophilicity

The compound's XLogP3 of 1.6 and TPSA of 44.1 Ų provide a favorable lipophilicity-to-polarity ratio for passive membrane permeability . This physicochemical profile makes ethyl 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate a suitable building block for synthesizing central nervous system (CNS) drug candidates where blood-brain barrier penetration is desired but excessive lipophilicity (XLogP >3) could lead to high metabolic clearance or off-target binding.

Agrochemical Research: Design of Novel Trifluoromethylpyrazole-Based Fungicides

Trifluoromethylpyrazole derivatives have demonstrated significant antifungal activity against agriculturally relevant pathogens, including Fusarium oxysporum, Corynespora mazei, and Botrytis cinerea [1] [2]. Ethyl 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate, containing the 3-trifluoromethylpyrazole pharmacophore, can serve as a versatile intermediate for the synthesis of novel succinate dehydrogenase inhibitor (SDHI) fungicide candidates via further functionalization of the butanoate ester chain [2].

Organic Synthesis: Controlled Release of Carboxylic Acid Functionality for Amide Bond Formation

The ethyl ester moiety in ethyl 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate allows for straightforward hydrolysis to the corresponding carboxylic acid, which can then be activated and coupled with various amines to generate a diverse library of amide-containing compounds . This two-step protocol offers greater control over reaction conditions and product purity compared to direct use of the less stable free acid analog (CAS 1153329-93-1) .

Structure-Activity Relationship (SAR) Studies: Probing the Role of 3-Trifluoromethyl Substitution in Pyrazole-Containing Bioactives

When used in parallel synthesis with its non-fluorinated analog (ethyl 4-(1H-pyrazol-1-yl)butanoate, CAS 110525-55-8) [3] and regioisomeric 5-trifluoromethyl analog (CAS 1174880-02-4) , ethyl 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate enables systematic SAR exploration. Researchers can directly quantify the impact of the 3-CF₃ group on target binding affinity, metabolic stability, and cellular potency, providing a controlled framework for lead optimization.

Quote Request

Request a Quote for ethyl 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.